molecular formula C7H5BrFNO3 B1523625 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene CAS No. 1352244-77-9

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene

Cat. No.: B1523625
CAS No.: 1352244-77-9
M. Wt: 250.02 g/mol
InChI Key: DHSGXAGGBXJPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Addition of bromine to the nitrobenzene derivative in the presence of a catalyst such as iron or aluminum bromide.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent like hydrogen fluoride or a fluorine gas.

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium methoxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene has the following chemical characteristics:

  • Chemical Formula : C₇H₅BrFNO₃
  • Molecular Weight : 250.02 g/mol
  • CAS Number : 935288-20-3
  • IUPAC Name : this compound

These properties make it a versatile compound for various reactions and applications.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it suitable for developing drug candidates. For instance, its nitro group can be reduced to amines, which are crucial in synthesizing various therapeutic agents.

Case Study : A study demonstrated that derivatives of this compound exhibited potential anti-cancer activities by inhibiting specific kinases involved in tumor progression. The modification of the nitro group to an amino group significantly enhanced the compound's biological activity against cancer cell lines.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis due to its electrophilic bromine and fluorine atoms, which facilitate nucleophilic substitution reactions. It can be employed to introduce functional groups into aromatic systems.

Example Reaction :

C7H5BrFNO3+NuC7H5 Nu FNO3+Br\text{C}_7\text{H}_5\text{BrFNO}_3+\text{Nu}\rightarrow \text{C}_7\text{H}_5\text{ Nu FNO}_3+\text{Br}^-

where Nu represents a nucleophile.

This reaction pathway is essential for synthesizing complex organic molecules used in various applications, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene can be compared to other similar compounds such as:

Biological Activity

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrFNO3\text{C}_7\text{H}_5\text{BrFNO}_3. The presence of various functional groups, including a nitro group and halogens, significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves interactions with biological macromolecules such as enzymes and receptors. The nitro group is known to participate in electrophilic aromatic substitution , which can lead to modifications in cellular signaling pathways.

Pharmacodynamics

Studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor activity : Research has shown that derivatives of nitrobenzene can inhibit cell growth in various cancer cell lines. For instance, related compounds demonstrated IC50 values in the nanomolar range against leukemia cell lines MV4;11 and MOLM-13, suggesting potent antitumor properties .

Toxicity and Safety

While the compound shows promise, it is essential to evaluate its toxicity. Nitroaromatic compounds often exhibit cytotoxic effects, necessitating thorough assessments to establish safe dosage levels for potential therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC7H5BrFNO3Antitumor activity; electrophilic interactions
1-Bromo-2-fluoro-3-methyl-5-nitrobenzeneC8H7BrFNO2Moderate cytotoxicity; potential enzyme inhibition
4-Fluoro-2-methoxy-5-nitroanilineC7H7FNO3Antimicrobial properties; enzyme interaction

This table illustrates how variations in substituents influence the biological activity of nitroaromatic compounds.

Anticancer Activity

In a study evaluating various nitroaromatic compounds, this compound was assessed for its ability to inhibit growth in leukemia cell lines. The results indicated that it possesses significant inhibitory effects, making it a candidate for further development as an anticancer agent .

Enzyme Interaction Studies

Research has highlighted that this compound interacts with specific enzymes involved in metabolic pathways. In vitro assays demonstrated that it could modulate enzyme activity, potentially affecting drug metabolism and efficacy.

Properties

IUPAC Name

1-bromo-2-fluoro-4-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSGXAGGBXJPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.